

Demethylluvangetin: A Technical Overview of its Physicochemical Properties and Biological Significance

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Compound of Interest

Compound Name: *Demethylluvangetin*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylluvangetin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of

Demethylluvangetin, alongside an exploration of its putative biological activities and the signaling pathways it may modulate. While extensive experimental data remains to be fully elucidated in publicly accessible literature, this document synthesizes the available information to serve as a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

Demethylluvangetin, with the chemical formula $C_{14}H_{12}O_4$, possesses a molecular weight of 244.24 g/mol ^{[1][2]} It is structurally identified as 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one.^[1] The compound is a derivative of coumarin, a class of benzopyrones widely distributed in the plant kingdom.

A summary of its predicted and known physicochemical properties is presented in the table below. It is important to note that some of these values are computationally predicted and await experimental verification.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₂ O ₄	[1][2]
Molecular Weight	244.24 g/mol	[1][2]
IUPAC Name	10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one	[1]
Predicted Boiling Point	426.1 ± 45.0 °C	[2]
Predicted Density	1.319 ± 0.06 g/cm ³	[2]
Predicted pKa	7.16 ± 0.40	[2]

Spectral Data

Detailed experimental spectral data for **Demethyluvangetin**, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not readily available in the cited literature. The structural elucidation of related coumarins isolated from *Toddalia asiatica* has been achieved through extensive spectroscopic analysis, suggesting that similar methodologies would be applicable for the complete characterization of **Demethyluvangetin**. [3][4][5][6][7]

Standard Experimental Protocol for Spectral Analysis (General):

The following outlines a general approach for obtaining the spectral data for **Demethyluvangetin**, based on standard laboratory practices for natural product characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

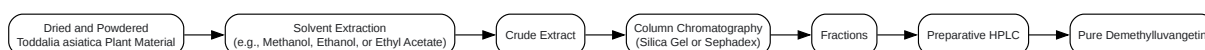
- Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, would be employed for the complete and unambiguous assignment of all proton and carbon signals.
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS), likely using an electrospray ionization (ESI) source, would be utilized to determine the accurate mass and confirm the elemental composition of the molecule.
- Infrared (IR) Spectroscopy:
 - The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
 - The sample would be prepared as a KBr pellet or a thin film.
 - The spectrum would reveal the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties, by their characteristic absorption frequencies.

Experimental Protocols

Isolation of Demethylluvangetin from *Toddalia asiatica*

While a specific, detailed protocol for the isolation of **Demethylluvangetin** is not provided in the searched literature, a general procedure can be inferred from studies on the isolation of other coumarins from *Toddalia asiatica*.^{[3][4][5][6][7]} The process typically involves solvent extraction followed by chromatographic separation.

General Isolation Workflow:



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Figure 1. A generalized workflow for the isolation of **Demethylluvangetin**.

Detailed Steps (Hypothetical Protocol):

- **Extraction:** The dried and powdered root or stem bark of *Toddalia asiatica* would be subjected to maceration or Soxhlet extraction with a suitable organic solvent.
- **Fractionation:** The resulting crude extract would be concentrated under reduced pressure and then fractionated using column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) would be employed to separate the components.
- **Purification:** Fractions containing compounds with similar TLC profiles to known coumarins would be further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield pure **Demethylluvangetin**.
- **Structure Elucidation:** The structure of the isolated compound would be confirmed using the spectroscopic methods described in the "Spectral Data" section.

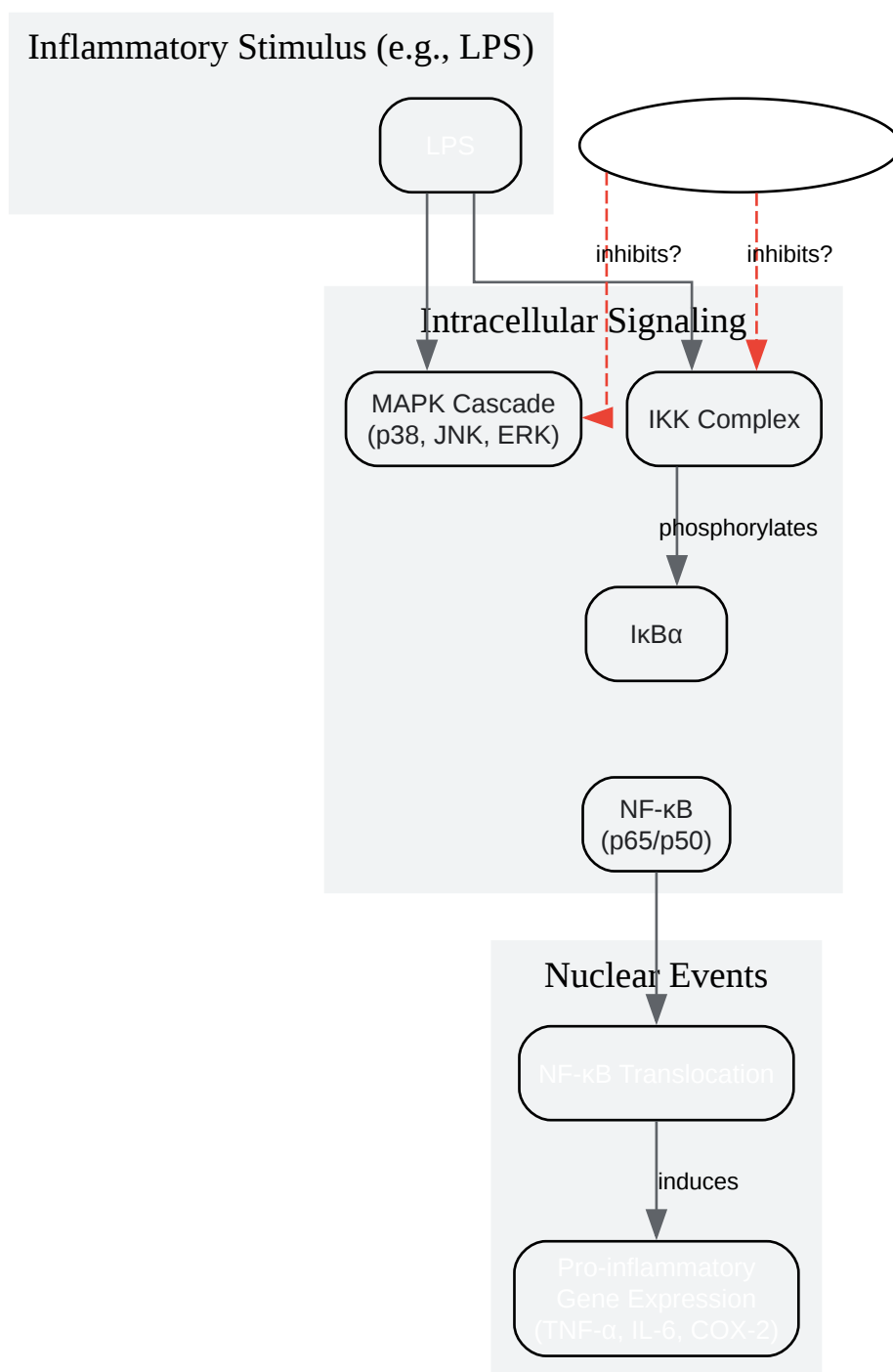
Potential Biological Activities and Signaling Pathways

Direct experimental evidence detailing the biological activities and the specific signaling pathways modulated by **Demethylluvangetin** is limited in the available literature. However, the known pharmacological properties of structurally related coumarins and other "demethyl" natural products provide a basis for hypothesizing its potential mechanisms of action. These compounds have been reported to exhibit anti-inflammatory and anti-cancer properties, often through the modulation of key cellular signaling cascades.

Potential Anti-Inflammatory Effects via NF- κ B and MAPK Pathways

Many natural products, including coumarins, exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes.

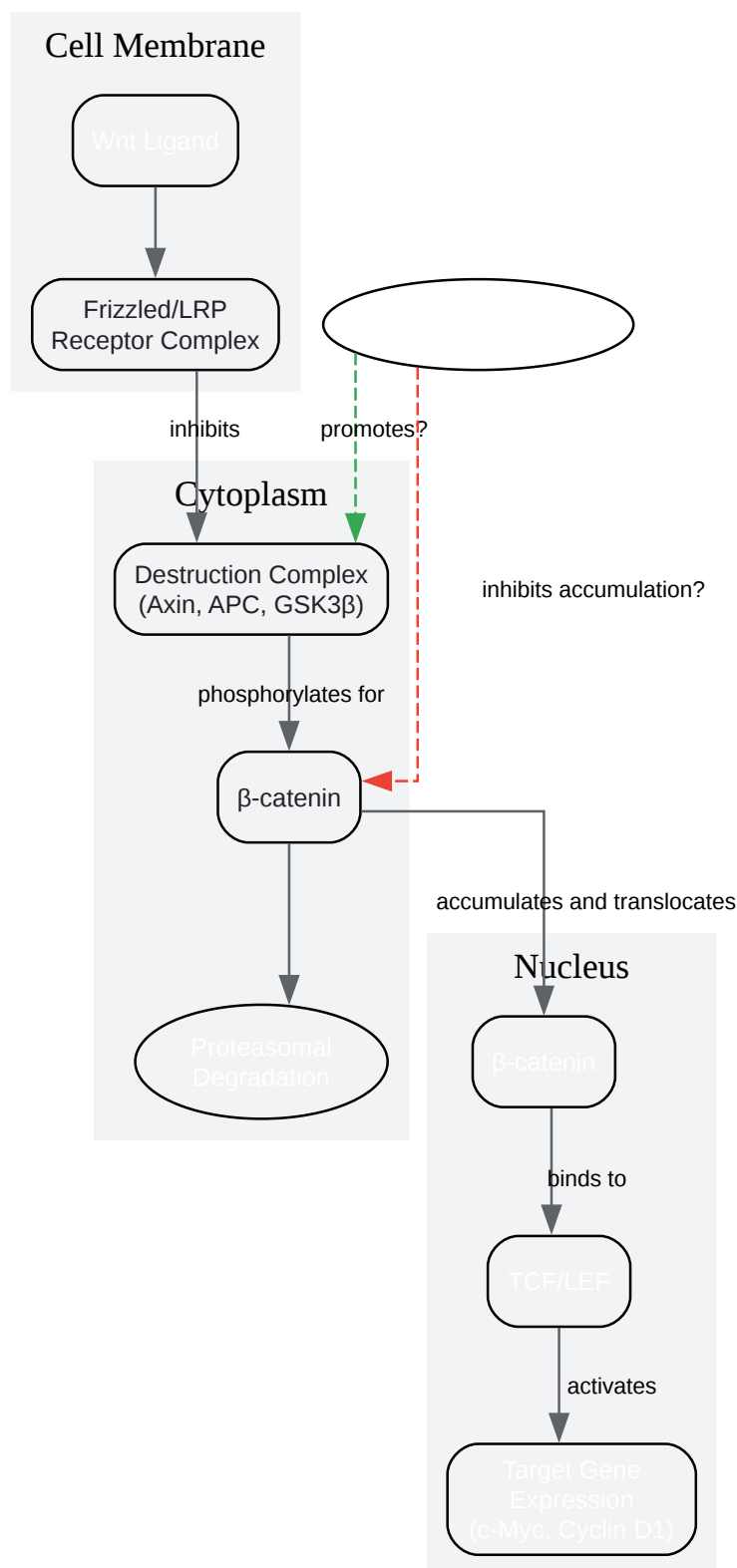
Hypothesized Anti-Inflammatory Signaling Pathway:

[Click to download full resolution via product page](#)Figure 2. Putative inhibition of NF-κB and MAPK pathways by **Demethyluvangetin**.

Potential Anti-Cancer Effects via Wnt/ β -catenin Pathway

The Wnt/ β -catenin signaling pathway is crucial in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth. Some natural compounds have been shown to interfere with this pathway, presenting a promising avenue for cancer therapy.

Hypothesized Wnt/ β -catenin Signaling Inhibition:



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Figure 3. Hypothesized modulation of the Wnt/β-catenin pathway by **Demethylluvangetin**.

Conclusion and Future Directions

Demethylluvangetin is a natural coumarin with potential for further investigation as a therapeutic agent. This technical guide has summarized the currently available physicochemical data and has proposed potential biological activities based on the pharmacology of related compounds. To advance the understanding of **Demethylluvangetin**, future research should focus on:

- **Complete Spectroscopic Characterization:** A comprehensive analysis using ^1H NMR, ^{13}C NMR, IR, and MS is essential to establish a definitive spectral fingerprint for this compound.
- **Development of a Standardized Isolation or Synthetic Protocol:** A detailed and reproducible method for obtaining pure **Demethylluvangetin** is crucial for enabling consistent biological and pharmacological studies.
- **In-depth Biological Evaluation:** Systematic investigation into the anti-inflammatory, anti-cancer, and other potential therapeutic effects of **Demethylluvangetin** is warranted. These studies should include the elucidation of its precise mechanisms of action and the identification of its molecular targets within the relevant signaling pathways.

The information compiled herein serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of **Demethylluvangetin**. Further rigorous scientific inquiry is necessary to unlock the full potential of this promising natural product.

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